molecular formula C11H13BrO2 B1500031 Ethyl 5-bromo-2-ethylbenzoate CAS No. 1131587-83-1

Ethyl 5-bromo-2-ethylbenzoate

Cat. No.: B1500031
CAS No.: 1131587-83-1
M. Wt: 257.12 g/mol
InChI Key: IDBMFVHNUUXEEO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-ethylbenzoate (IUPAC name: this compound) is a halogenated benzoate ester characterized by a bromine atom at the 5-position of the benzene ring, an ethyl group at the 2-position, and an ethyl ester functional group. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 273.14 g/mol. This compound is structurally significant due to the synergistic effects of its substituents: the bromine atom enhances electrophilic reactivity, the ethyl group at position 2 contributes steric bulk, and the ethyl ester group modulates solubility and lipophilicity.

Properties

IUPAC Name

ethyl 5-bromo-2-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-8-5-6-9(12)7-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBMFVHNUUXEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661119
Record name Ethyl 5-bromo-2-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-83-1
Record name Ethyl 5-bromo-2-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution with nucleophiles under catalytic or thermal conditions. This reactivity is enhanced by the electron-withdrawing ester group at the 2-position , which activates the aromatic ring toward nucleophilic attack.

NucleophileConditionsProductYieldReference
AmmoniaCuBr (5 mol%), DMF, 120°C, 12 hEthyl 5-amino-2-ethylbenzoate78%
Sodium methoxideMeOH, reflux, 6 hEthyl 5-methoxy-2-ethylbenzoate65%
ThiophenolK₂CO₃, DMSO, 80°C, 8 hEthyl 5-(phenylthio)-2-ethylbenzoate82%

Mechanism :

  • Deprotonation of the nucleophile.

  • Attack at the brominated carbon, forming a Meisenheimer complex.

  • Elimination of Br⁻ to restore aromaticity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

Ethyl 5 bromo 2 ethylbenzoate+ArB OH 2Pd PPh3 4,Na2CO3,dioxaneEthyl 5 Ar 2 ethylbenzoate\text{Ethyl 5 bromo 2 ethylbenzoate}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3,\text{dioxane}}\text{Ethyl 5 Ar 2 ethylbenzoate}

Boronic AcidProductYieldConditionsReference
Phenylboronic acidEthyl 5-phenyl-2-ethylbenzoate89%80°C, 24 h
4-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)-2-ethylbenzoate75%90°C, 18 h

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis or alcohol exchange under acidic/basic conditions:

Acid-Catalyzed Hydrolysis

Ethyl 5 bromo 2 ethylbenzoateH2SO4,H2O,Δ5 Bromo 2 ethylbenzoic acid+EtOH\text{Ethyl 5 bromo 2 ethylbenzoate}\xrightarrow{\text{H}_2\text{SO}_4,\text{H}_2\text{O},\Delta}\text{5 Bromo 2 ethylbenzoic acid}+\text{EtOH}

  • Yield : 94% after 4 h at 100°C.

Base-Mediated Transesterification

Ethyl 5 bromo 2 ethylbenzoate+MeOHNaOH rtMethyl 5 bromo 2 ethylbenzoate+EtOH\text{Ethyl 5 bromo 2 ethylbenzoate}+\text{MeOH}\xrightarrow{\text{NaOH rt}}\text{Methyl 5 bromo 2 ethylbenzoate}+\text{EtOH}

  • Yield : 88% after 12 h .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

Ethyl 5 bromo 2 ethylbenzoateLiAlH4,THF,0C 5 Bromo 2 ethylphenyl methanol+EtOH\text{Ethyl 5 bromo 2 ethylbenzoate}\xrightarrow{\text{LiAlH}_4,\text{THF},0^\circ \text{C}}\text{ 5 Bromo 2 ethylphenyl methanol}+\text{EtOH}

  • Yield : 68%.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the 3-position (meta to bromine):

ReactionReagentProductYieldReference
NitrationHNO₃/H₂SO₄Ethyl 5-bromo-3-nitro-2-ethylbenzoate56%
SulfonationSO₃/H₂SO₄Ethyl 5-bromo-3-sulfo-2-ethylbenzoate49%

Comparison with Similar Compounds

Variation in Substituent at Position 2

Altering the alkyl group at position 2 significantly impacts steric effects and lipophilicity:

Compound Name Position 2 Group Key Differences Biological/Reactivity Impact Source
This compound Ethyl Higher lipophilicity due to longer alkyl chain Enhanced membrane permeability (inferred) [Inferred]
Ethyl 5-bromo-2-methylbenzoate Methyl Reduced steric hindrance Moderate enzyme inhibition
Ethyl 5-bromo-2-(but-3-enyl)benzoate But-3-enyl Alkene group enables addition reactions Potential for polymer synthesis

The butenyl group in Ethyl 5-bromo-2-(but-3-enyl)benzoate introduces unsaturation, enabling unique reactivity pathways .

Halogen Substitution (Bromine vs. Chlorine)

Halogen identity influences electronic effects and bond strength:

Compound Name Halogen at Position 5 Key Differences Reactivity Impact Source
This compound Bromine Larger atomic radius; weaker C–Br bond vs. C–Cl Higher susceptibility to nucleophilic substitution
Ethyl 5-chloro-2-ethylbenzoate Chlorine Smaller atomic radius; stronger C–Cl bond Lower reactivity in substitution reactions

Analysis : Bromine’s lower electronegativity and larger size compared to chlorine make this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), a property critical in pharmaceutical intermediates .

Positional Isomerism

Shifting substituents alters electronic distribution and molecular interactions:

Compound Name Substituent Positions Key Differences Biological Activity Source
This compound Br (5), ethyl (2) Optimal steric and electronic balance Antimicrobial potential (inferred) [Inferred]
Ethyl 3-bromo-5-ethylbenzoate Br (3), ethyl (5) Altered dipole moment due to proximity of Br and ester group Reduced binding affinity to enzymes

Analysis : The 5-bromo-2-ethyl configuration optimizes spatial separation between substituents, minimizing electronic clashes and enhancing stability .

Ester Group Modifications

Ester group variations affect solubility and metabolic stability:

Compound Name Ester Group Key Differences Applications Source
This compound Ethyl Higher lipophilicity; slower hydrolysis Prolonged drug delivery systems [Inferred]
Mthis compound Methyl Faster metabolic clearance; improved water solubility Short-acting therapeutic agents

Analysis : The ethyl ester prolongs metabolic stability compared to methyl, making it preferable for sustained-release formulations .

Key Research Findings

  • Synthetic Utility: this compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions, a trait shared with analogs like Ethyl 5-bromo-3-cyano-2-methylbenzoate .
  • Biological Activity : Brominated benzoates exhibit antimicrobial properties; the ethyl group at position 2 may enhance membrane penetration compared to methyl analogs .
  • Material Science : Derivatives with unsaturated side chains (e.g., butenyl) show promise in polymer chemistry due to their reactivity .

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